Temsavir (CAS 701213-36-7), also known as BMS-626529, is a highly potent, first-in-class small-molecule HIV-1 attachment inhibitor that binds directly to the viral envelope glycoprotein gp120[1]. Unlike its phosphonooxymethyl prodrug, fostemsavir, temsavir is the active moiety responsible for preventing the CD4-induced conformational changes required for viral entry [2]. For laboratory procurement, temsavir is the mandatory choice for in vitro biochemical and cell-based assays because it does not require enzymatic cleavage to exert its inhibitory effect [2]. However, due to its inherently low aqueous solubility and high lipophilicity, researchers must utilize appropriate organic solvents (such as DMSO) for stock solution preparation, making its handling distinct from the highly water-soluble prodrug formulations used in in vivo dosing models [1].
Substituting temsavir with its prodrug fostemsavir or earlier-generation attachment inhibitors like BMS-488043 will result in assay failure or significantly skewed data in in vitro settings[1]. Fostemsavir is biochemically inactive until hydrolyzed by alkaline phosphatase at the epithelial gut surface; thus, applying it directly to cell cultures or purified gp120 binding assays yields false-negative results[2]. Furthermore, replacing temsavir with predecessor molecules (BMS-488043) introduces a ~10-fold reduction in antiviral potency and narrower subtype coverage [1]. Consequently, precise procurement of the temsavir active moiety is critical for structural biology, direct binding kinetics, and in vitro virology panels[2].
Temsavir binds directly to the non-ligand bound HIV-1 gp120 subunit with high affinity, demonstrating IC50 values of 0.34 nM to 2.26 nM across various subtypes . In contrast, the prodrug fostemsavir (BMS-663068) lacks significant biochemical or antiviral activity in vitro because it requires in vivo hydrolysis by alkaline phosphatase to release the active temsavir moiety[1].
| Evidence Dimension | In vitro gp120 binding and antiviral activity |
| Target Compound Data | Temsavir (Active directly; IC50 = 0.34 - 2.26 nM for subtypes A, B, C) |
| Comparator Or Baseline | Fostemsavir (Inactive in vitro without enzymatic cleavage) |
| Quantified Difference | Absolute requirement of enzymatic activation for the comparator |
| Conditions | In vitro cell culture and purified gp120 ELISA binding assays |
Buyers conducting in vitro virology or structural biology assays must procure temsavir, as the prodrug will fail to bind the target without metabolic activation.
Temsavir exhibits poor aqueous solubility (<0.017 mg/mL under equilibrium conditions), which historically limited its in vivo exposure and necessitated the development of its prodrug [1]. Fostemsavir, the tromethamine salt prodrug, achieves high aqueous solubility (>250 mg/mL at pH < 4) [2]. Consequently, laboratory preparation of temsavir requires organic solvents like DMSO (soluble up to ~125 mg/mL) or specialized lipid/PEG formulations for proper dissolution [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Temsavir (<0.017 mg/mL in water) |
| Comparator Or Baseline | Fostemsavir (>250 mg/mL at acidic pH) |
| Quantified Difference | >14,000-fold difference in aqueous solubility |
| Conditions | Equilibrium solubility testing in aqueous media |
Dictates solvent procurement and handling protocols; researchers must use DMSO or co-solvents for temsavir, whereas fostemsavir is selected for high-concentration aqueous dosing.
Through structural optimization (incorporating a 3-methyl-1,2,4-triazole at the C7 position of the azaindole core), temsavir achieves an overall ~10-fold improvement in antiviral potency compared to its predecessor, BMS-488043 [1]. Temsavir demonstrates half-maximal effective concentration (EC50) values of <10 nM against the vast majority of viral isolates, making it a significantly more robust baseline inhibitor for attachment assays [1].
| Evidence Dimension | In vitro antiviral potency (EC50) |
| Target Compound Data | Temsavir (BMS-626529) (EC50 < 10 nM for most isolates) |
| Comparator Or Baseline | BMS-488043 (~10-fold lower potency overall) |
| Quantified Difference | ~10-fold improvement in antiviral potency |
| Conditions | In vitro viral replication assays against diverse HIV-1 clinical isolates |
Procuring temsavir rather than earlier-generation analogs ensures maximum assay sensitivity and broader coverage of clinical isolates in screening panels.
Unlike coreceptor antagonists such as maraviroc, which are strictly limited to CCR5-tropic viral strains, temsavir's mechanism of action—binding directly to the gp120 subunit—renders its antiviral activity independent of viral tropism [1]. Temsavir effectively inhibits CCR5-tropic, CXCR4-tropic, and dual-tropic HIV-1 strains, providing a universal attachment inhibition baseline for mixed or unknown viral populations [1].
| Evidence Dimension | Viral tropism coverage |
| Target Compound Data | Temsavir (Active against CCR5, CXCR4, and dual-tropic strains) |
| Comparator Or Baseline | Maraviroc / CCR5 Antagonists (Active ONLY against CCR5-tropic strains) |
| Quantified Difference | Complete coverage of CXCR4 and dual-tropic strains vs. 0% coverage by CCR5 antagonists |
| Conditions | In vitro infectivity assays using diverse tropism clinical isolates |
Essential for laboratories working with diverse, uncharacterized, or multi-tropic viral panels where coreceptor-specific entry inhibitors would yield false negatives.
Temsavir is the required compound for direct gp120 binding studies, X-ray crystallography, and cryo-EM structural determinations of the Env complex, as it does not require the enzymatic cleavage that fostemsavir needs to become active [1].
Due to its sub-nanomolar potency and tropism-independent mechanism, temsavir serves as the ideal positive control or benchmark attachment inhibitor in screening assays evaluating novel entry inhibitors across diverse clinical isolates [2].
Temsavir is utilized in immunological assays to study the prevention of gp120 shedding and the subsequent protection of uninfected bystander CD4+ T cells from antibody-dependent cellular cytotoxicity (ADCC) and cytokine bursts [3].
As a highly lipophilic, poorly water-soluble active pharmaceutical ingredient (API), temsavir is used as a model compound in the development of novel drug delivery systems, co-solvents, and prodrug strategies aimed at overcoming dissolution-rate-limited absorption [4].